N-(4-{[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide
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Overview
Description
N-(4-{[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxybenzyl group, a tetrahydro-1,3,5-triazine ring, and a sulfamoylphenylacetamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the 4-methoxybenzyl group, which is then attached to a tetrahydro-1,3,5-triazine ring through a series of condensation reactions. The sulfamoyl group is introduced via sulfonation, followed by the attachment of the phenylacetamide moiety through acylation reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
N-(4-{[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It can be utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-{[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The sulfamoyl group is known to interact with proteins, potentially inhibiting their function or altering their conformation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide: shares similarities with other sulfonamide-containing compounds and triazine derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and development.
Properties
Molecular Formula |
C19H23N5O4S |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[4-[[3-[(4-methoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C19H23N5O4S/c1-14(25)22-16-5-9-18(10-6-16)29(26,27)23-19-20-12-24(13-21-19)11-15-3-7-17(28-2)8-4-15/h3-10H,11-13H2,1-2H3,(H,22,25)(H2,20,21,23) |
InChI Key |
HOPMIZRSLBWUQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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